Enclomiphene citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Restoring Testosterone Levels

Studies suggest enclomiphene citrate may be effective in stimulating the body's natural testosterone production in men with secondary hypogonadism. A phase II clinical trial showed significant increases in serum testosterone levels after just two weeks of enclomiphene citrate treatment in men with low baseline testosterone []. This increase was accompanied by rises in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that play a crucial role in testosterone production [].

Enclomiphene citrate is a selective estrogen receptor modulator (SERM) primarily used in the treatment of male hypogonadism and infertility. It is the trans-isomer of clomiphene citrate, which is a mixture of both trans- and cis-isomers. The compound is characterized by its ability to selectively bind to estrogen receptors, thereby influencing hormonal regulation without the estrogenic side effects commonly associated with other treatments. Enclomiphene citrate promotes the release of luteinizing hormone and follicle-stimulating hormone, leading to increased testosterone production in men .

Enclomiphene citrate functioned by binding to estrogen receptors in the pituitary gland []. This binding competitively inhibited the negative feedback loop normally exerted by estrogen. Consequently, it stimulated the production of gonadotropin-releasing hormone (GnRH) []. GnRH, in turn, triggered the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LH directly stimulates Leydig cells in the testes to produce testosterone, while FSH supports sperm production [].

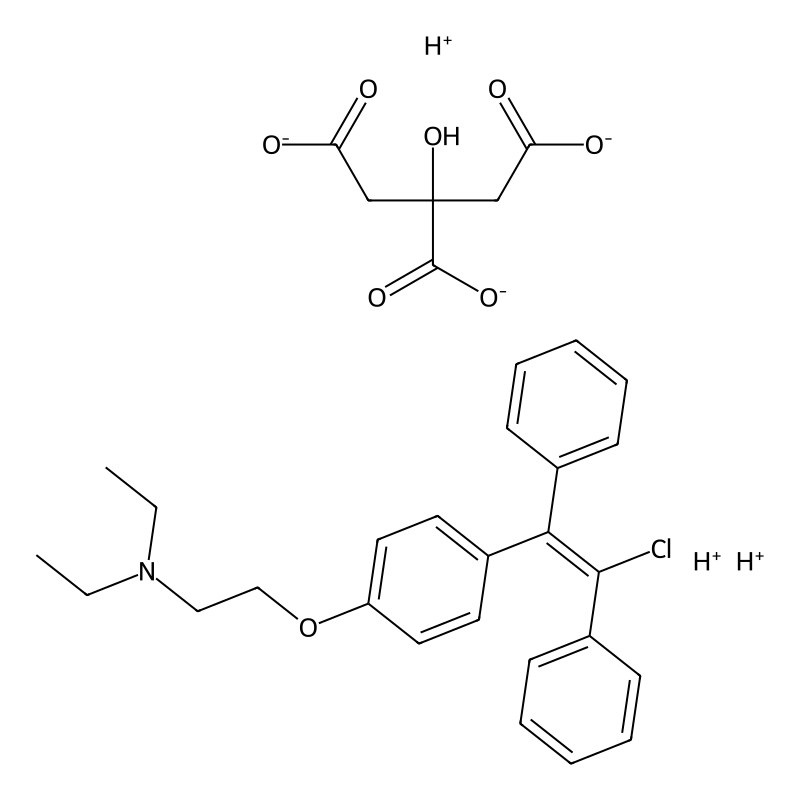

The chemical structure of enclomiphene citrate can be represented as (E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine. Its synthesis involves several key reactions, including:

- Formation of Enclomiphene: Enclomiphene is synthesized through the Horner-Wadsworth-Emmons reaction, where phosphonates react with N-(2-chloroethyl)-diethylamine to form a phenyl ether that is subsequently processed to yield enclomiphene.

- Conversion to Citrate Salt: Enclomiphene can be converted into enclomiphene citrate by reacting it with citric acid in an alcohol-water mixture, typically at elevated temperatures (60-70 °C). The molar yield of this process ranges from 90% to 96% .

Enclomiphene citrate functions as an antagonist at estrogen receptors in the hypothalamus, disrupting the negative feedback mechanism that typically inhibits gonadotropin release. This results in increased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, which in turn stimulates testosterone production from the testes. Clinical studies have shown that enclomiphene citrate effectively raises serum testosterone levels in men with secondary hypogonadism without causing significant estrogenic side effects .

The synthesis of enclomiphene citrate can be achieved through various methods:

- Direct Reaction Method: Enclomiphene is dissolved in a solvent mixture (C2-C5 alkyl alcohol and water), followed by the addition of citric acid. This method allows for the formation of enclomiphene citrate directly from enclomiphene.

- Crystallization Process: The crystallization of enclomiphene citrate can be performed by cooling the solution after citric acid addition, leading to the formation of needle-shaped crystals .

Enclomiphene citrate is primarily indicated for:

- Treatment of Male Hypogonadism: It is used to increase testosterone levels in men who have low testosterone due to secondary causes.

- Infertility Treatment: It aids in restoring fertility by stimulating endogenous testosterone production without the side effects associated with exogenous testosterone replacement therapies .

Research indicates that enclomiphene citrate may interact with various substances that affect its metabolism. For example, co-administration with codeine has been shown to decrease its metabolism, potentially altering its effectiveness . Additionally, due to its mechanism as a SERM, it may exhibit interactions with other hormonal medications or therapies targeting estrogen receptors.

Enclomiphene citrate shares similarities with several other compounds within the class of selective estrogen receptor modulators. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Clomiphene Citrate | Mixed SERM; stimulates ovulation in women | Contains both enclomiphene and zuclomiphene; more side effects due to zuclomiphene presence |

| Zuclomiphene | Estrogen receptor agonist | Longer half-life; associated with more estrogenic side effects |

| Tamoxifen | SERM; primarily used for breast cancer treatment | Acts as an antagonist in breast tissue; different therapeutic use |

| Raloxifene | SERM; used for osteoporosis prevention | Selectively targets bone tissue; distinct therapeutic application |

Enclomiphene's specificity as a single isomer allows it to provide effective hormonal modulation while minimizing adverse effects related to estrogen activity, setting it apart from its counterparts like clomiphene citrate and zuclomiphene .

Enclomiphene citrate demonstrates significant thermodynamic stability characteristics that are crucial for pharmaceutical formulation and storage. The compound exhibits a melting point range of 116.5-118°C to 147-150°C, with variations attributed to different crystalline polymorphs and measurement conditions [1] [3]. The thermal stability onset occurs at approximately 147°C, as determined through differential scanning calorimetry analysis .

Decomposition behavior becomes evident at temperatures exceeding 200°C, where the compound undergoes thermal breakdown releasing toxic decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides [4]. This decomposition profile indicates that enclomiphene citrate maintains structural integrity under normal pharmaceutical processing temperatures but requires careful temperature control during manufacturing operations.

The degradation kinetics follow predictable pathways under stress conditions. Temperature and humidity emerge as the primary degradation factors, with accelerated degradation studies demonstrating significant impact under elevated thermal and moisture conditions [1]. The compound exhibits storage stability of 1-2 years under ambient conditions when properly sealed, extending to greater than 2 years when refrigerated at 2-8°C [5] [6].

Light sensitivity represents a critical stability concern, necessitating protection from photodegradation through amber containers and controlled lighting conditions [3] [7]. The compound demonstrates hygroscopic properties, requiring desiccant storage to prevent moisture-induced degradation [5]. Chemical stability studies indicate resistance to mild oxidation but vulnerability to strong oxidizing agents [4].

Solubility Behavior in Pharmaceutical Solvent Systems

Enclomiphene citrate exhibits highly variable solubility characteristics across different pharmaceutical solvent systems, significantly impacting formulation strategies and bioavailability considerations. The compound demonstrates exceptional solubility in dimethyl sulfoxide (DMSO) at concentrations ranging from 50-100 mg/mL (83.6-167.2 mM), establishing DMSO as the primary research solvent for in vitro studies [8] [9] [10].

Ethanol solubility remains limited at approximately 2-3.34 mg/mL (3.34 mM), while water solubility presents the most significant formulation challenge with essentially negligible solubility of 0.000414 mg/mL (0.0007 mM) under neutral pH conditions [9] [11]. This extremely poor aqueous solubility classifies enclomiphene citrate as a Biopharmaceutics Classification System Class II compound, characterized by high permeability but low solubility.

pH-dependent solubility variations reveal modest improvements under acidic conditions compared to neutral pH, though specific quantitative data remains limited [12] [13]. Methanol and ethyl acetate demonstrate slight solubility enhancement when combined with heating and sonication techniques [3] [14].

Crystalline polymorph impact on solubility represents a critical consideration for pharmaceutical development. Needle-shaped crystal habits demonstrate approximately double the aqueous solubility compared to non-needle crystal forms [15] [12]. This thermodynamically stable needle crystal polymorph exhibits superior dissolution characteristics and enhanced bioavailability potential [13]. The crystal habit optimization through controlled crystallization processes using ethanol-water mixtures (10-40% v/v water) produces reproducible needle-shaped crystals with improved pharmaceutical properties [12] [13].

Partition Coefficients and Bioavailability Predictions

The octanol-water partition coefficient (Log P) of enclomiphene citrate ranges from 5.31 to 6.47, indicating exceptionally high lipophilicity [11] [16]. This elevated Log P value significantly exceeds the optimal range for oral bioavailability (Log P 1-3), suggesting substantial challenges for pharmaceutical formulation and absorption optimization.

Bioavailability predictions based on computational models indicate poor oral bioavailability (predicted value: 0), primarily attributed to the compound's high molecular weight (598.08 g/mol) and extreme lipophilicity [11]. The compound fails multiple Lipinski's Rule of Five criteria, including molecular weight >500 g/mol and Log P >5, necessitating advanced formulation strategies to achieve therapeutic effectiveness [11].

Distribution coefficient (Log D) at physiological pH 7.4 has not been specifically determined experimentally, though theoretical models suggest values similar to Log P given the compound's limited ionization under physiological conditions [17]. The polar surface area of 144.6 Ų falls within acceptable ranges for membrane permeability, though the high lipophilicity may limit aqueous solubility and absorption [11].

Permeability characteristics indicate low membrane penetration despite high lipophilicity, attributed to the large molecular size and poor aqueous solubility limiting dissolution-limited absorption [18]. The compound's high lipophilicity index suggests potential for fat tissue accumulation and extended elimination half-life, requiring careful dosing considerations [19] [18].

ADMET property predictions reveal challenges in pharmaceutical optimization, with the combination of high molecular weight, extreme lipophilicity, and poor aqueous solubility creating a complex formulation landscape [11] [20]. Advanced delivery systems including cyclodextrin complexation, lipid-based formulations, or particle size reduction may be necessary to enhance bioavailability and therapeutic efficacy [21] [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Other CAS

7599-79-3

50-41-9

Wikipedia

Use Classification

Dates

2: Kim ED, McCullough A, Kaminetsky J. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement. BJU Int. 2016 Apr;117(4):677-85. doi: 10.1111/bju.13337. Epub 2015 Oct 23. PubMed PMID: 26496621.

3: Niederberger C. Re: Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. J Urol. 2015 Jun;193(6):2053-4. doi: 10.1016/j.juro.2015.03.052. Epub 2015 Mar 16. PubMed PMID: 25986825.

4: Wiehle RD, Fontenot GK, Wike J, Hsu K, Nydell J, Lipshultz L; ZA-203 Clinical Study Group. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. Fertil Steril. 2014 Sep;102(3):720-7. doi: 10.1016/j.fertnstert.2014.06.004. Epub 2014 Jul 17. PubMed PMID: 25044085.

5: Wiehle R, Cunningham GR, Pitteloud N, Wike J, Hsu K, Fontenot GK, Rosner M, Dwyer A, Podolski J. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics. BJU Int. 2013 Jul 12. doi: 10.1111/bju.12363. [Epub ahead of print] PubMed PMID: 23875626; PubMed Central PMCID: PMC4155868.

6: Kaminetsky J, Werner M, Fontenot G, Wiehle RD. Oral enclomiphene citrate stimulates the endogenous production of testosterone and sperm counts in men with low testosterone: comparison with testosterone gel. J Sex Med. 2013 Jun;10(6):1628-35. doi: 10.1111/jsm.12116. Epub 2013 Mar 26. PubMed PMID: 23530575.

7: Kaminetsky J, Hemani ML. Clomiphene citrate and enclomiphene for the treatment of hypogonadal androgen deficiency. Expert Opin Investig Drugs. 2009 Dec;18(12):1947-55. doi: 10.1517/13543780903405608. PubMed PMID: 19938905.

8: Hill S, Arutchelvam V, Quinton R. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. IDrugs. 2009 Feb;12(2):109-19. Review. PubMed PMID: 19204885.

9: Young SL, Opsahl MS, Fritz MA. Serum concentrations of enclomiphene and zuclomiphene across consecutive cycles of clomiphene citrate therapy in anovulatory infertile women. Fertil Steril. 1999 Apr;71(4):639-44. PubMed PMID: 10202872.

10: Turner RT, Evans GL, Sluka JP, Adrian MD, Bryant HU, Turner CH, Sato M. Differential responses of estrogen target tissues in rats including bone to clomiphene, enclomiphene, and zuclomiphene. Endocrinology. 1998 Sep;139(9):3712-20. PubMed PMID: 9724022.

11: Opsahl MS, Fitz TA, Rexroad CE Jr, Fritz MA. Effects of enclomiphene and zuclomiphene on basal and gonadotrophin-stimulated progesterone secretion by isolated subpopulations of small and large ovine luteal cells. Hum Reprod. 1996 Jun;11(6):1250-5. PubMed PMID: 8671435.

12: Schramm RD, Roberge S, Reeves JJ. Enclomiphene does not alter the postpartum interval of suckled beef cows. J Anim Sci. 1991 Oct;69(10):4112-6. PubMed PMID: 1778825.

13: Gregg DW, Nett TM. Effects of enclomiphene on estradiol-induced changes in LH secretion in ewes. J Anim Sci. 1990 Oct;68(10):3293-9. PubMed PMID: 2123847.

14: Westfahl PK. Enclomiphene induces luteolysis in the nonpregnant guinea pig. Experientia. 1989 Jan 15;45(1):104-6. PubMed PMID: 2492231.

15: Chang CF, Reeves JJ. Postpartum interval in beef cows shortened by enclomiphene. J Anim Sci. 1987 Jul;65(1):217-23. PubMed PMID: 3112086.

16: Schmidt GE, Kim MH, Mansour R, Torello L, Friedman CI. The effects of enclomiphene and zuclomiphene citrates on mouse embryos fertilized in vitro and in vivo. Am J Obstet Gynecol. 1986 Apr;154(4):727-36. PubMed PMID: 3083679.

17: Marth C, Daxenbichler G, Buehring GC, Hofstädter F, Dapunt O. Inhibition of the estradiol-induced growth of cultured human breast cancer cells by the anti-estrogens tamoxifen, desmethyl-tamoxifen, 4-hydroxy-tamoxifen and enclomiphene. Biochem Pharmacol. 1984 Dec 15;33(24):3951-6. PubMed PMID: 6439216.

18: Wilcox JN, Feder HH. Long-term priming with a low dosage of estradiol benzoate or an antiestrogen (enclomiphene) increases nuclear progestin receptor levels in brain. Brain Res. 1983 May 5;266(2):243-51. PubMed PMID: 6409349.

19: Huang ES, Miller WL. Estrogenic and antiestrogenic effects of enclomiphene and zuclomiphene on gonadotropin secretion by ovine pituitary cells in culture. Endocrinology. 1983 Feb;112(2):442-8. PubMed PMID: 6401242.

20: Ruenitz PC. Rabbit liver microsomal metabolism of enclomiphene. Drug Metab Dispos. 1981 Sep-Oct;9(5):456-60. PubMed PMID: 6117445.